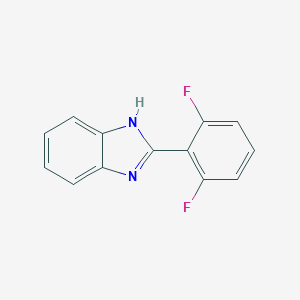

2-(2,6-difluorophenyl)-1H-benzimidazole

Descripción general

Descripción

Benzimidazole is a type of organic compound that is formed from benzene and imidazole. The structure of “2-(2,6-difluorophenyl)-1H-benzimidazole” suggests that it has a benzimidazole core with a 2,6-difluorophenyl group attached to it. The presence of the fluorine atoms might influence the compound’s reactivity and other properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2,6-difluorophenyl compound with a benzimidazole derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of “2-(2,6-difluorophenyl)-1H-benzimidazole” would consist of a benzimidazole ring system attached to a phenyl ring at the 2-position. The phenyl ring would carry two fluorine atoms at the 2 and 6 positions. The exact spatial arrangement would depend on the specific synthesis conditions and the presence of any chiral centers.Chemical Reactions Analysis

As a benzimidazole derivative, this compound could potentially participate in various chemical reactions. The presence of the fluorine atoms might make the phenyl ring more reactive towards electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms might increase its lipophilicity compared to non-fluorinated benzimidazoles. However, without specific experimental data, it’s difficult to provide detailed information on its properties.Aplicaciones Científicas De Investigación

1. 2,6-Difluorophenyl isothiocyanate

- Application Summary: This compound is used as an intermediate in chemical, organic, and pharmaceutical research .

2. 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl (benzoyl)oxyphenyl]-1,3,4-oxadiazoles

- Application Summary: This compound was synthesized by cyclization of N - (2,6-difluorobenzoil) derivatives of benzohydazide or salicylhydrazide in thionyl chloride .

- Results or Outcomes: The spectral-luminescent properties of the synthesized compounds were studied .

3. RhIII-Catalyzed heteroarylation of N-2,6-difluorophenyl arylamides

- Application Summary: This research presents an efficient strategy to achieve aryl-heteroaryl formation via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group .

- Results or Outcomes: The achievement of this C(sp2)–H heteroarylation could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry .

4. Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Application Summary: A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and crystallized by a slow evaporation technique .

- .

- Results or Outcomes: The results were compared with experimental data obtained from the literature. The c(3)- value for the chalcone crystal is 369.294 10 22 m2 V 2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

The study of fluorinated benzimidazoles is a potentially interesting area of research, given the diverse biological activities of benzimidazole derivatives. Future research could explore the synthesis of “2-(2,6-difluorophenyl)-1H-benzimidazole” and similar compounds, as well as their potential biological activities.

Please note that this is a general analysis based on the structure of the molecule and common properties of benzimidazoles. For a detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any specific questions or need further information, feel free to ask!

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCRJKJLZKRVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364714 | |

| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-difluorophenyl)-1H-benzimidazole | |

CAS RN |

164593-05-9 | |

| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)

![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)